Cas no 594-44-5 (Ethanesulfonyl chloride)

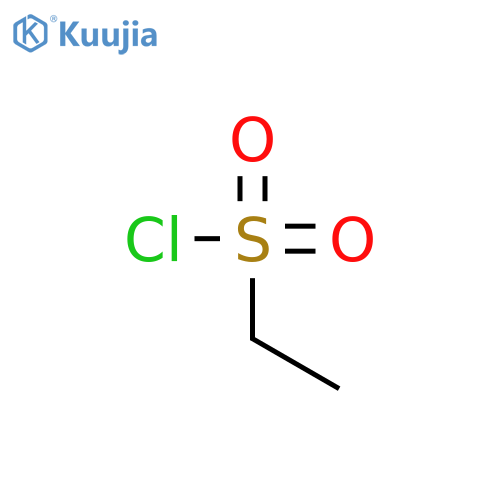

Ethanesulfonyl chloride structure

商品名:Ethanesulfonyl chloride

Ethanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Ethanesulfonyl chloride

- Propane, 2,2-dibromo-

- chloroethylsulfone

- EINECS 209-842-5

- Ethanesulphonyl chloride

- Ethylsulfochloride

- EthylsulfonylChloride

- TL 77

- 1-Ethanesulfonylchloride

- Ethylsulfuryl chloride

- Ethylsulphonylchloride

- NSC 8649

- Ethylsulfonyl Chloride

- 1-Ethanesulfonyl chloride

- ethansulfonyl chloride

- ethane sulfonyl chloride

- B56ZOC898A

- FRYHCSODNHYDPU-UHFFFAOYSA-N

- Ethanesulfonyl chloride, 98+%

- Ethanesulfonylchloride

- ethansulfonylchlorid

- ethanesulfonylchoride

- ethansulfonylchloride

- EtSO2Cl

- ethyl sulfonylchloride

- ethanesufo

-

- MDL: MFCD00007460

- インチ: 1S/C2H5ClO2S/c1-2-6(3,4)5/h2H2,1H3

- InChIKey: FRYHCSODNHYDPU-UHFFFAOYSA-N

- ほほえんだ: ClS(C([H])([H])C([H])([H])[H])(=O)=O

- BRN: 0773865

計算された属性

- せいみつぶんしりょう: 127.969878g/mol

- ひょうめんでんか: 0

- XLogP3: 0.8

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 127.969878g/mol

- 単一同位体質量: 127.969878g/mol

- 水素結合トポロジー分子極性表面積: 42.5Ų

- 重原子数: 6

- 複雑さ: 108

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- Temperature: When heated to decomposition it emits very toxic fumes of /hydrogen chloride and sulfur oxide/.

- 色と性状: ライトイエロー液体

- 密度みつど: 1.357 g/mL at 25 °C(lit.)

- ゆうかいてん: -70°C

- ふってん: 177 °C(lit.)

- フラッシュポイント: 華氏温度:181.4°f< br / >摂氏度:83°C< br / >

- 屈折率: n20/D 1.452(lit.)

- すいようせい: ぶんかい

- PSA: 42.52000

- LogP: 1.65570

- かんど: Moisture Sensitive

- ようかいせい: エーテルに溶けやすく、ジクロロメタンに溶けやすく、水とエタノールで分解する。

Ethanesulfonyl chloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H302-H310-H314-H330

- 警告文: P260-P280-P284-P302+P350-P305+P351+P338-P310

- 危険物輸送番号:UN 2927 6.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 21/22-23-34

- セキュリティの説明: S26-S36/37/39-S45

- 福カードFコード:19-21

- RTECS番号:KI8050000

-

危険物標識:

- 包装カテゴリ:II

- 危険レベル:6.1

- TSCA:Yes

- リスク用語:R22; R23; R34

- セキュリティ用語:6.1

- 危険レベル:6.1

- 包装等級:II

- 包装グループ:III

- ちょぞうじょうけん:高温、火花、炎、火元から離れてください。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。容器を密閉する。

Ethanesulfonyl chloride 税関データ

- 税関コード:2904909090

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

Ethanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20630-10.0g |

ethanesulfonyl chloride |

594-44-5 | 95% | 10.0g |

$51.0 | 2023-07-07 | |

| Enamine | EN300-20630-0.1g |

ethanesulfonyl chloride |

594-44-5 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0035-25g |

Ethanesulfonyl chloride |

594-44-5 | 98.0%(T) | 25g |

¥265.0 | 2022-06-10 | |

| Oakwood | 044992-25g |

Ethanesulfonyl chloride |

594-44-5 | 99% | 25g |

$22.00 | 2024-07-19 | |

| abcr | AB133489-500 g |

Ethanesulfonyl chloride, 98%; . |

594-44-5 | 98% | 500 g |

€169.00 | 2023-07-20 | |

| eNovation Chemicals LLC | Y1291071-500g |

Ethanesulfonyl chloride |

594-44-5 | 98% | 500g |

$170 | 2023-09-04 | |

| TRC | C984640-10ml |

Ethylsulfonyl Chloride |

594-44-5 | 10ml |

$75.00 | 2023-05-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E136203-100g |

Ethanesulfonyl chloride |

594-44-5 | ≥98.0% | 100g |

¥146.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E136203-25g |

Ethanesulfonyl chloride |

594-44-5 | ≥98.0% | 25g |

¥61.90 | 2023-09-03 | |

| Life Chemicals | F2190-0560-1g |

ethanesulfonyl chloride |

594-44-5 | 95%+ | 1g |

$21.0 | 2023-09-06 |

Ethanesulfonyl chloride サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:594-44-5)Ethanesulfonyl chloride

注文番号:LE8552

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:59

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:594-44-5)Ethanesulfonyl chloride

注文番号:LE3192

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:43

価格 ($):discuss personally

Ethanesulfonyl chloride 関連文献

-

Miao Lai,Zhiyong Wu,Yizhi Wang,Ying Zheng,Mingqin Zhao Org. Chem. Front. 2019 6 506

-

Qiao-Lin Wang,Wen-Zheng Zhang,Quan Zhou,Cong-Shan Zhou,Bi-Quan Xiong,Ke-Wen Tang,Yu Liu Org. Biomol. Chem. 2019 17 7918

-

Tiexin Zhang,Yusheng Shi,Sen Zhang,Chen Jia,Cheng He,Chunying Duan New J. Chem. 2018 42 18448

-

Bingnan Zhou,Jiaxi Xu Org. Biomol. Chem. 2016 14 4918

-

Zhanhui Yang,Jiaxi Xu RSC Adv. 2015 5 78396

594-44-5 (Ethanesulfonyl chloride) 関連製品

- 405313-91-9(4-Tetradecanesulfonyl chloride)

- 61660-41-1(1,3-Cyclopentanedisulfonyl dichloride)

- 538325-90-5(Cyclohexanesulfonyl chloride, propyl-)

- 41196-94-5(1,2-Ethanedisulfinyl dichloride)

- 42603-81-6(pentane-3-sulfonyl chloride)

- 510719-85-4(3-Dodecanesulfonyl chloride)

- 538325-88-1(Cyclohexanesulfonyl chloride, methyl-)

- 62371-24-8(2-ethylhexane-1-sulfonyl chloride)

- 62371-26-0(1,2-Pentanedisulfonyl dichloride)

- 62371-28-2(1,4-Pentanedisulfonyl dichloride)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:594-44-5)乙基磺酰氯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:594-44-5)Ethanesulfonyl chloride

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ